(R)-2-(1-Hydroxyethyl)pyridine

Description

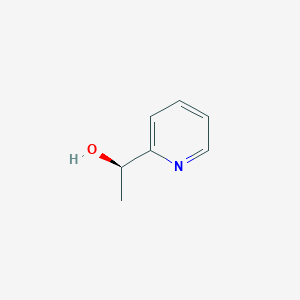

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHIIIRFJKDTLG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349085 | |

| Record name | (1R)-1-(Pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27911-63-3 | |

| Record name | (1R)-1-(Pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(pyridin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-(1-Hydroxyethyl)pyridine (CAS Number: 27911-63-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(1-Hydroxyethyl)pyridine, a chiral pyridine derivative, is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent and selective phosphodiesterase type 5 (PDE5) inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its asymmetric synthesis and purification, and methods for its analysis. Furthermore, this document elucidates the critical role of this chiral alcohol in the context of PDE5 inhibition and the associated cGMP signaling pathway, offering valuable insights for researchers in medicinal chemistry and drug development.

Core Properties

This compound is a chiral molecule with the (R)-configuration at the carbon atom bearing the hydroxyl group. Its physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 27911-63-3 | N/A |

| Molecular Formula | C₇H₉NO | N/A |

| Molecular Weight | 123.15 g/mol | N/A |

| Appearance | Colorless to light yellow liquid or solid | N/A |

| Boiling Point | 210.6 °C at 760 mmHg | [1] |

| Density | 1.082 g/cm³ | [1] |

| Refractive Index | 1.535 | [1] |

| Flash Point | 81.2 °C | [1] |

| Solubility | Soluble in water, ethanol, and chloroform | N/A |

Table 2: Spectroscopic Data (Representative for 2-(2-Hydroxyethyl)pyridine)

| Technique | Key Features | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 8.5 (d, 1H), 7.7 (t, 1H), 7.2 (m, 2H), 4.9 (q, 1H), 1.5 (d, 3H) | [2] |

| ¹³C NMR (CDCl₃) | δ (ppm): 162.0, 148.0, 136.5, 122.0, 121.0, 68.0, 25.0 | N/A |

| Mass Spectrometry (EI) | m/z: 123 (M+), 108, 78 | [2] |

| Infrared (neat) | ν (cm⁻¹): 3350 (br, O-H), 3050, 2970, 1600, 1470, 1080 | N/A |

Experimental Protocols

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through the asymmetric reduction of 2-acetylpyridine. This protocol utilizes a chiral catalyst to favor the formation of the (R)-enantiomer.

Materials:

-

2-Acetylpyridine

-

(R)-CBS catalyst (Corey-Bakshi-Shibata catalyst)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R)-CBS catalyst (5 mol%) in anhydrous THF.

-

Cool the solution to -20 °C in a cryocooler.

-

Slowly add the borane-dimethyl sulfide complex (1.1 equivalents) to the catalyst solution while maintaining the temperature at -20 °C. Stir the mixture for 15 minutes.

-

In a separate flask, prepare a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous THF.

-

Add the 2-acetylpyridine solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at -20 °C.

-

Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and then add a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Purification by Chiral High-Performance Liquid Chromatography (HPLC)

For applications requiring high enantiomeric purity, the synthesized product can be further purified using chiral HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak IA or Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 25 °C.

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Dissolve the synthesized this compound in the mobile phase to prepare a sample solution of appropriate concentration.

-

Inject the sample onto the HPLC system.

-

Collect the fractions corresponding to the (R)-enantiomer peak. The elution order of the enantiomers should be determined by injecting a racemic standard.

-

Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified (R)-enantiomer.

Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the synthesized product can be determined using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Chiral HPLC Method:

-

Follow the same HPLC conditions as described in the purification protocol (Section 2.2).

-

Inject a small, known concentration of the purified product.

-

Integrate the peak areas for both the (R)- and (S)-enantiomers.

-

Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

NMR Method with Chiral Solvating Agent:

-

Dissolve a known amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a standard ¹H NMR spectrum.

-

Add a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) to the NMR tube.

-

Acquire another ¹H NMR spectrum. The signals corresponding to the enantiomers should be resolved into two distinct sets of peaks.

-

Integrate the corresponding peaks for each enantiomer and calculate the e.e.

Role in Drug Development: PDE5 Inhibition

This compound is a crucial intermediate in the synthesis of several PDE5 inhibitors.[3] The chirality of the molecule is often critical for its biological activity and selectivity.

The cGMP Signaling Pathway and PDE5

Phosphodiesterase type 5 (PDE5) is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation.[4] The nitric oxide (NO) signaling pathway leads to the production of cGMP, which in turn activates protein kinase G (PKG), resulting in vasodilation. PDE5 terminates this signal by breaking down cGMP.[5]

Significance of the Chiral Alcohol Moiety

PDE5 inhibitors derived from this compound often exhibit high potency and selectivity. The chiral alcohol, or a derivative thereof, plays a crucial role in the binding of the inhibitor to the active site of the PDE5 enzyme. This stereospecific interaction can lead to a more favorable binding affinity and improved selectivity against other phosphodiesterase isoforms, thereby reducing the potential for off-target side effects.[6] The precise orientation of the hydroxyl group and the pyridine ring within the enzyme's active site is critical for establishing key hydrogen bonding and hydrophobic interactions that contribute to the overall inhibitory activity.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chiral building block with significant applications in pharmaceutical research and development, particularly in the synthesis of PDE5 inhibitors. This technical guide has provided a comprehensive overview of its properties, along with detailed experimental protocols for its synthesis, purification, and analysis. The elucidation of its role in the cGMP signaling pathway underscores the importance of stereochemistry in drug design and its impact on therapeutic efficacy and selectivity. This information serves as a critical resource for scientists working to develop novel therapeutics targeting PDE5 and other related enzymes.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly potent and selective chiral inhibitors of PDE5: an illustration of Pfeiffer's rule - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of 1-(pyridin-2-yl)ethan-1-ol: A Technical Guide

Introduction

Chiral 1-(pyridin-2-yl)ethan-1-ol is a pivotal building block in the synthesis of a wide array of pharmaceuticals and fine chemicals, owing to its versatile pyridine moiety and the stereogenic center bearing a hydroxyl group. The development of efficient and highly selective methods for the synthesis of its enantiopure forms is of paramount importance in modern organic chemistry and drug development. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this key chiral alcohol, with a focus on asymmetric reduction of 2-acetylpyridine and asymmetric addition of organometallic reagents to pyridine-2-carbaldehyde. Detailed experimental protocols, comparative data, and mechanistic insights are presented to serve as a comprehensive resource for researchers and professionals in the field.

Core Synthetic Strategies

The enantioselective synthesis of 1-(pyridin-2-yl)ethan-1-ol predominantly relies on two strategic approaches:

-

Asymmetric Reduction of 2-Acetylpyridine: This is the most common and well-developed strategy, where the prochiral ketone, 2-acetylpyridine, is reduced to the corresponding chiral alcohol using a chiral catalyst and a reducing agent. Key methodologies include Noyori-type asymmetric hydrogenation and Corey-Itsuno (CBS) reduction.

-

Asymmetric Addition of Organometallic Reagents to Pyridine-2-carbaldehyde: This approach involves the enantioselective addition of a methyl group from an organometallic reagent, such as a Grignard reagent or an organozinc compound, to the prochiral aldehyde, pyridine-2-carbaldehyde, in the presence of a chiral ligand or catalyst.

Asymmetric Reduction of 2-Acetylpyridine

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation utilizes ruthenium complexes bearing chiral phosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to catalyze the hydrogenation of ketones with high enantioselectivity.[1] The presence of a coordinating group near the carbonyl function, such as the pyridine nitrogen in 2-acetylpyridine, can direct the stereochemical outcome.[2]

Quantitative Data for Noyori-type Asymmetric Hydrogenation of 2-Acetylpyridine

| Catalyst/Ligand | Reducing Agent | Solvent | Temp. (°C) | Pressure (atm) | Time (h) | Yield (%) | ee (%) | Ref. |

| Ru(II)/(S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane/(R,R)-DPEN | H₂ | 2-Propanol | 20-22 | 10 | 12 | - | 84 | [3] |

| [Rh(COD)Binapine]BF₄ | H₂ | Toluene | 30 | 50 | 24 | >99 | 99 | [4] |

Experimental Protocol: Asymmetric Hydrogenation of 2-Acetylpyridine

This protocol is adapted from a general procedure for the asymmetric hydrogenation of aromatic ketones using a Ru(II)-diphosphine-diamine catalyst.[3]

Materials:

-

2-Acetylpyridine

-

Ru(II) catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)

-

Chiral diphosphine ligand (e.g., (S)-BINAP)

-

Chiral diamine ligand (e.g., (S,S)-DPEN)

-

2-Propanol (anhydrous)

-

Potassium tert-butoxide (t-BuOK)

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, a Schlenk flask is charged with the Ru(II) catalyst precursor and the chiral diphosphine and diamine ligands in a 1:1:1 molar ratio in anhydrous 2-propanol. The mixture is stirred at 80°C for 1 hour to form the active catalyst.

-

In a separate flame-dried Schlenk flask, 2-acetylpyridine (1.0 mmol) is dissolved in anhydrous 2-propanol (5 mL).

-

The pre-formed catalyst solution (0.01 mmol, 1 mol%) is added to the solution of 2-acetylpyridine.

-

A solution of t-BuOK in 2-propanol (e.g., 0.1 M, 0.1 mL, 0.01 mmol) is then added.

-

The flask is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10 atm).

-

The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the required time (e.g., 12 hours).

-

After cooling to room temperature, the pressure is carefully released.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as eluent) to afford 1-(pyridin-2-yl)ethan-1-ol.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

Corey-Itsuno (CBS) Reduction

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly effective method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[5][6] This reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, and a borane source as the reducing agent.[6] The CBS reduction is known for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[7]

Quantitative Data for Corey-Itsuno Reduction of Aryl Alkyl Ketones

| Catalyst (mol%) | Reducing Agent | Solvent | Temp. (°C) | Time | Yield (%) | ee (%) | Ref. |

| (R)-2-Methyl-CBS-oxazaborolidine (10) | BH₃·SMe₂ | THF | -20 | 1 h | 95 | >95 | [4][7] |

| In-situ generated from lactam alcohol (10) | BH₃-THF | THF | rt | 5 min (catalyst formation) | 91-98 | 91-98 | [8] |

Experimental Protocol: Corey-Itsuno Reduction of 2-Acetylpyridine

This protocol is adapted from a general procedure for the CBS reduction of ketones.[4]

Materials:

-

2-Acetylpyridine

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M) or Borane-THF complex (BH₃·THF, 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 N Hydrochloric acid (HCl)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 10 mol%).

-

Anhydrous THF (5 mL) is added, and the solution is cooled to the desired temperature (e.g., -20 °C).

-

A solution of 2-acetylpyridine (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the catalyst solution.

-

The borane reagent (e.g., BH₃·SMe₂, 1.2 mmol) is added dropwise over a period of 10 minutes, maintaining the internal temperature below -15 °C.

-

The reaction mixture is stirred at -20 °C for 1 hour.

-

The reaction is quenched by the slow, dropwise addition of methanol (2 mL) at -20 °C.

-

The mixture is allowed to warm to room temperature and then stirred for an additional 30 minutes.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether (20 mL) and washed with 1 N HCl (10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1-(pyridin-2-yl)ethan-1-ol.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

Asymmetric Addition of Organometallic Reagents to Pyridine-2-carbaldehyde

The enantioselective addition of organometallic reagents to aldehydes provides a direct route to chiral secondary alcohols. For the synthesis of 1-(pyridin-2-yl)ethan-1-ol, this involves the addition of a methyl group to pyridine-2-carbaldehyde.

Asymmetric Addition of Grignard Reagents

The addition of Grignard reagents to aldehydes can be rendered enantioselective by the use of chiral ligands, typically amino alcohols, that coordinate to the magnesium atom and create a chiral environment around the reacting center.

Quantitative Data for Asymmetric Addition of Grignard Reagents to Aldehydes

| Aldehyde | Grignard Reagent | Chiral Ligand | Solvent | Temp. (°C) | Yield (%) | ee (%) | Ref. |

| Benzaldehyde | EtMgBr | Biaryl diamine | CH₂Cl₂ | -78 | 88 | 81 | [9] |

| Benzaldehyde | PhMgBr | Chiral Diamine | Toluene | -78 | 80 | 32 | [10] |

Experimental Protocol: Asymmetric Methylation of Pyridine-2-carbaldehyde

This protocol is a general procedure adapted for the specific synthesis of 1-(pyridin-2-yl)ethan-1-ol.

Materials:

-

Pyridine-2-carbaldehyde

-

Methylmagnesium bromide (MeMgBr, solution in diethyl ether)

-

Chiral amino alcohol ligand (e.g., (1R,2S)-N-methylephedrine)

-

Anhydrous diethyl ether or toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

A flame-dried Schlenk flask under an inert atmosphere is charged with the chiral amino alcohol ligand (0.1 mmol, 10 mol%) and anhydrous diethyl ether (5 mL).

-

The solution is cooled to -78 °C.

-

A solution of MeMgBr (1.2 mmol) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

-

A solution of pyridine-2-carbaldehyde (1.0 mmol) in anhydrous diethyl ether (2 mL) is added dropwise.

-

The reaction mixture is stirred at -78 °C for the specified time (e.g., 3 hours).

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford 1-(pyridin-2-yl)ethan-1-ol.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizations

Caption: General workflow for the enantioselective synthesis of 1-(pyridin-2-yl)ethan-1-ol.

Caption: Simplified mechanism of the Corey-Itsuno-Shibata (CBS) reduction.

Conclusion

The enantioselective synthesis of 1-(pyridin-2-yl)ethan-1-ol can be effectively achieved through two primary strategies: the asymmetric reduction of 2-acetylpyridine and the asymmetric addition of organometallic reagents to pyridine-2-carbaldehyde. Both Noyori asymmetric hydrogenation and Corey-Itsuno reduction have demonstrated high efficacy in producing the target chiral alcohol with excellent enantioselectivity. The choice of method will depend on factors such as the availability of catalysts and reagents, desired scale of the reaction, and specific stereochemical outcome required. The provided experimental protocols and comparative data serve as a valuable starting point for the development and optimization of synthetic routes to this important chiral building block. Further research into novel catalysts and ligands continues to refine these methodologies, offering even greater efficiency and selectivity for the synthesis of enantiopure 1-(pyridin-2-yl)ethan-1-ol.

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scribd.com [scribd.com]

Physical and chemical properties of (R)-1-(2-Pyridyl)ethanol

An In-depth Technical Guide on (R)-1-(2-Pyridyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(2-Pyridyl)ethanol is a chiral compound of significant interest in organic synthesis and pharmaceutical development. Its unique structure, featuring a pyridine ring and a chiral alcohol, makes it a valuable building block for more complex molecules and a subject of study in asymmetric synthesis. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its potential applications.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of (R)-1-(2-Pyridyl)ethanol are crucial for its application in research and development. These properties dictate its behavior in various solvents and reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1][2][3] |

| Appearance | Colorless or light yellow liquid | [4] |

| Boiling Point | 114-116 °C at 9 mmHg | |

| Melting Point | -7.8 °C (for the racemate) | [5] |

| Density | 1.093 g/mL at 25 °C | |

| Solubility | Highly soluble in polar solvents like water and alcohols; limited solubility in non-polar solvents. | [4][6] |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, purification, and analysis of (R)-1-(2-Pyridyl)ethanol.

Synthesis of (R)-1-(2-Pyridyl)ethanol

The synthesis of enantiomerically pure (R)-1-(2-Pyridyl)ethanol often involves the asymmetric reduction of a corresponding ketone or the resolution of a racemic mixture. A common method is the lipase-catalyzed enantioselective acetylation of racemic 1-(2-pyridyl)ethanol.

Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the resolution of racemic 1-(2-pyridyl)ethanol to obtain the (R)-enantiomer.

-

Reaction Setup : In a suitable flask, dissolve racemic 1-(2-pyridyl)ethanol and vinyl acetate in diisopropyl ether.

-

Enzyme Addition : Add Candida antarctica lipase (CAL) to the solution.

-

Reaction Conditions : Stir the mixture at room temperature or an elevated temperature (e.g., 60 °C) to accelerate the reaction for substrates with slower reaction rates.[7]

-

Monitoring : Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Workup : Once the desired conversion is reached (typically around 50%), filter off the enzyme.

-

Separation : The reaction mixture will contain (R)-acetate and unreacted (S)-alcohol. The unreacted (S)-alcohol can be separated from the (R)-acetate by column chromatography.

-

Hydrolysis : The separated (R)-acetate is then hydrolyzed (e.g., using a base like sodium hydroxide in methanol) to yield (R)-1-(2-Pyridyl)ethanol.

-

Purification : Purify the final product by column chromatography or distillation.

Chiral Analysis

The enantiomeric purity of (R)-1-(2-Pyridyl)ethanol is a critical parameter. Chiral analysis is typically performed using chromatographic techniques.[8]

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column : Utilize a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase : A common mobile phase for normal-phase separation is a mixture of n-hexane and ethanol.[9] The ratio can be optimized to achieve the best separation (e.g., 90:10 hexane:ethanol).

-

Flow Rate : Set a suitable flow rate, typically around 1.0 mL/min.

-

Detection : Use a UV detector, monitoring at a wavelength where the compound absorbs (e.g., 254 nm).

-

Sample Preparation : Dissolve a small amount of the sample in the mobile phase.

-

Injection : Inject the sample onto the column and record the chromatogram. The two enantiomers will have different retention times, allowing for their quantification.

Logical Relationships and Workflows

Visualizing experimental workflows and the relationships between different stages of synthesis and analysis can aid in understanding and planning experiments.

Caption: Synthesis and Analysis Workflow.

Applications in Drug Development

The pyridyl group is a common motif in pharmaceuticals due to its ability to form hydrogen bonds and coordinate with metal ions.[6] (R)-1-(2-Pyridyl)ethanol and its derivatives are valuable intermediates in the synthesis of various biologically active compounds. For instance, pyridine-containing compounds have shown a wide range of activities, including antimicrobial and antiviral properties.[10] The chirality of the ethanol substituent can be crucial for the specific interactions of a drug molecule with its biological target, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[8] The versatility of the hydroxyl group allows for further chemical modifications, making it a key component in the development of new therapeutic agents.[6]

References

- 1. (1R)-1-(pyridin-2-yl)ethan-1-ol | C7H9NO | CID 642847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. getchem.com [getchem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chiral analysis - Wikipedia [en.wikipedia.org]

- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-2-(1-Hydroxyethyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral compound (R)-2-(1-Hydroxyethyl)pyridine. This document outlines expected spectral characteristics and provides detailed experimental protocols for data acquisition, serving as a vital resource for identity confirmation, purity assessment, and structural elucidation in research and development settings.

Compound Overview

This compound, also known as (R)-1-(2-Pyridyl)ethanol, is a chiral alcohol and a pyridine derivative. Its unique structure makes it a valuable building block in asymmetric synthesis and pharmaceutical development. Accurate spectroscopic analysis is crucial for confirming its stereochemistry and ensuring its quality for downstream applications.

Chemical Structure:

-

Compound Name: this compound

-

CAS Number: 27911-63-3

-

Molecular Formula: C₇H₉NO[1]

-

Molecular Weight: 123.16 g/mol

Spectroscopic Data Presentation

The following sections summarize the expected quantitative data for this compound. These values are based on the analysis of its chemical structure and comparison with similar compounds.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. Deuterated chloroform (CDCl₃) is a commonly used solvent for this analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-6 (Pyridine Ring) |

| ~7.7 | dt | 1H | H-4 (Pyridine Ring) |

| ~7.3 | d | 1H | H-3 (Pyridine Ring) |

| ~7.2 | dd | 1H | H-5 (Pyridine Ring) |

| ~4.9 | q | 1H | CH (Ethanol) |

| ~4.0-5.0 (broad) | s (br) | 1H | OH (Hydroxyl) |

| ~1.5 | d | 3H | CH₃ (Methyl) |

Py = Pyridine

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-2 (Py-C) |

| ~148 | C-6 (Py-CH) |

| ~137 | C-4 (Py-CH) |

| ~122 | C-5 (Py-CH) |

| ~120 | C-3 (Py-CH) |

| ~70 | CH (Ethanol) |

| ~25 | CH₃ (Methyl) |

Py = Pyridine

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded from a neat liquid film or a KBr pellet.[2][3]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400-3200 (broad) | Strong | O-H stretching | Alcohol (hydroxyl) |

| 3100-3000 | Medium | C-H stretching | Aromatic (Pyridine) |

| 2980-2960 | Medium | C-H stretching | Aliphatic (CH, CH₃) |

| 1600-1580 | Strong | C=N stretching | Pyridine Ring |

| 1570-1430 | Medium | C=C stretching | Pyridine Ring |

| 1100-1000 | Strong | C-O stretching | Secondary Alcohol |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique for this type of molecule.

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity | Assignment |

| 123 | High | [M]⁺ (Molecular Ion) |

| 108 | High | [M - CH₃]⁺ (Loss of a methyl radical) |

| 94 | Medium | [M - C₂H₅]⁺ or subsequent fragmentation |

| 79 | Medium | [C₅H₄N-H]⁺ (Pyridinium cation fragment) |

| 78 | High | [C₅H₄N]⁺ (Pyridyl cation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4] The choice of solvent can influence chemical shifts.[4]

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 or 500 MHz spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically at 100 or 125 MHz, respectively.

-

For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[5]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Sample Preparation (Neat Liquid/Solid Film): Since the compound can be a solid or liquid at room temperature, place a small amount of the sample directly onto one face of a salt plate (e.g., KBr or NaCl).[3] Place a second plate on top to create a thin, uniform film.[3]

-

Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place 1-2 drops of the liquid sample or a few milligrams of the solid directly onto the ATR crystal.[6] This method is often preferred for its simplicity and minimal sample preparation.[7]

-

Data Acquisition: Place the prepared sample in the spectrometer's sample compartment. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty cell or clean ATR crystal first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the known functional groups of the molecule.

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) to generate the molecular ion and characteristic fragments. EI is effective for relatively volatile and thermally stable small molecules.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which confirms the molecular weight.[8] Interpret the fragmentation pattern to gain structural information, often by identifying the loss of stable neutral fragments or the formation of stable carbocations.[8][9]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. researchgate.net [researchgate.net]

- 4. ukisotope.com [ukisotope.com]

- 5. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. agilent.com [agilent.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

Chiral Pyridine Derivatives: Versatile Building Blocks in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Chiral pyridine derivatives have emerged as a cornerstone in asymmetric synthesis, offering a unique combination of coordinating ability, steric influence, and modularity. Their rigid aromatic scaffold and the coordinating nitrogen atom make them privileged structures for the construction of highly effective chiral ligands, catalysts, and intermediates in the synthesis of complex, high-value molecules. This guide provides an in-depth overview of their synthesis, applications, and the experimental methodologies that underpin their use in cutting-edge research and development.

Classification and Application of Chiral Pyridine Derivatives

Chiral pyridine derivatives can be broadly classified based on their structural features and mode of coordination. The most prominent classes include C2-symmetric bidentate ligands, tridentate ligands, and pyridine-based N-oxides. These structures have found widespread application in a variety of metal-catalyzed and organocatalyzed asymmetric reactions.

Table 1: Performance of Selected Chiral Pyridine Ligands in Asymmetric Catalysis

| Ligand/Catalyst Type | Reaction Type | Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

| PyBOX | Diels-Alder | Cyclopentadiene & N-acryloyloxazolidinone | 10 | 92 | 98 | |

| (S)-iPr-PyBox-Re(CO)3Cl | Aziridination | Styrene & PhI=NTs | 1 | 85 | 96 | |

| Chiral Pyridinyl-Phosphine | Heck Reaction | Dihydrofuran & Phenyl triflate | 2.5 | 95 | 91 | |

| PyBIM | Michael Addition | Indole & trans-crotonophenone | 10 | 99 | 97 | |

| Pyridyl-N-Oxide | Allylation | Benzaldehyde & Allyltrichlorosilane | 10 | 94 | 96 |

Synthetic Strategies for Key Chiral Pyridine Building Blocks

The synthesis of chiral pyridine derivatives often starts from readily available chiral precursors or involves the asymmetric modification of a pre-existing pyridine ring. Common strategies include the use of the chiral pool, asymmetric lithiation, and enzymatic resolutions.

The synthesis of pyridine-bis(oxazoline) (PyBOX) ligands is a well-established process, typically starting from 2,6-pyridinedicarboxylic acid and a chiral amino alcohol.

Caption: Synthetic workflow for PyBOX ligands.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of chiral pyridine derivatives. The following sections provide methodologies for the synthesis of a key ligand and its application in a catalytic reaction.

Materials:

-

2,6-Pyridinedicarboxylic acid (1.0 eq)

-

Thionyl chloride (3.0 eq)

-

(S)-Valinol (2.2 eq)

-

Triethylamine (4.0 eq)

-

p-Toluenesulfonyl chloride (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Toluene, anhydrous

Procedure:

-

A suspension of 2,6-pyridinedicarboxylic acid in thionyl chloride is heated at reflux for 3 hours. The excess thionyl chloride is removed under reduced pressure to yield the diacid chloride.

-

The crude diacid chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of (S)-valinol and triethylamine in anhydrous DCM is added dropwise over 30 minutes. The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo.

-

The resulting crude diamide is dissolved in anhydrous toluene. Triethylamine is added, followed by the portion-wise addition of p-toluenesulfonyl chloride at 0 °C. The mixture is stirred at room temperature for 6 hours.

-

The reaction is quenched with saturated aqueous NaHCO3. The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel to afford the (S)-iPr-PyBOX ligand.

Materials:

-

(S)-iPr-PyBOX (0.11 eq)

-

Cu(OTf)2 (0.10 eq)

-

N-Acryloyloxazolidinone (1.0 eq)

-

Cyclopentadiene (3.0 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, (S)-iPr-PyBOX and Cu(OTf)2 are dissolved in anhydrous DCM. The mixture is stirred at room temperature for 1 hour to form the catalyst complex.

-

The reaction mixture is cooled to -78 °C. N-Acryloyloxazolidinone is added, followed by the dropwise addition of cyclopentadiene.

-

The reaction is stirred at -78 °C for 3 hours.

-

The reaction is quenched by the addition of saturated aqueous NH4Cl. The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the Diels-Alder adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Caption: Experimental workflow for a PyBOX-catalyzed Diels-Alder reaction.

Role in Drug Development

The application of chiral pyridine derivatives has been instrumental in the synthesis of numerous pharmaceutical agents. Their ability to induce high levels of stereocontrol is critical in the preparation of single-enantiomer drugs, where the therapeutic activity often resides in one enantiomer while the other may be inactive or even harmful.

Table 2: Examples of Chiral Pyridine Derivatives in the Synthesis of Bioactive Molecules

| Chiral Pyridine Building Block | Target Molecule | Therapeutic Area | Key Transformation | Ref. |

| Chiral Pyridyl-alcohol | (S)-Duloxetine | Antidepressant | Asymmetric transfer hydrogenation | |

| PyBidine-type ligand | Apremilast | Anti-inflammatory | Asymmetric hydrogenation | |

| Chiral Pyridine-phosphine | HIV Protease Inhibitor Core | Antiviral | Asymmetric allylic alkylation |

The continued development of novel chiral pyridine-based ligands and catalysts is a vibrant area of research. The modularity of their synthesis allows for fine-tuning of steric and electronic properties, enabling the optimization of catalytic activity and selectivity for a wide range of chemical transformations. This adaptability ensures that chiral pyridine derivatives will remain indispensable tools for chemists in both academic and industrial settings, paving the way for the efficient and stereoselective synthesis of the complex molecules that drive innovation in medicine and materials science.

Biocatalytic Reduction of 2-Acetylpyridine to (R)-2-(1-Hydroxyethyl)pyridine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the biocatalytic reduction of 2-acetylpyridine to the enantiomerically pure (R)-2-(1-Hydroxyethyl)pyridine, a valuable chiral building block in the pharmaceutical and fine chemical industries. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the enzymes, whole-cell biocatalysts, and experimental protocols pertinent to this stereoselective transformation. A key focus is the application of ketoreductases (KREDs) that exhibit anti-Prelog stereoselectivity, enabling the synthesis of the desired (R)-enantiomer. This document summarizes quantitative data from various biocatalytic systems, provides detailed experimental methodologies, and utilizes visualizations to illustrate key processes and workflows.

Introduction

Chiral alcohols are critical intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals. Among these, enantiomerically pure 2-(1-Hydroxyethyl)pyridine isomers serve as key precursors for various bioactive molecules. The (R)-enantiomer, in particular, is a valuable synthon. Traditional chemical methods for the synthesis of such chiral alcohols often involve stoichiometric amounts of chiral reagents or catalysts, harsh reaction conditions, and the generation of significant waste streams.

Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.[1] The use of isolated enzymes or whole-cell systems for the asymmetric reduction of prochiral ketones is a well-established strategy for producing chiral alcohols.[2] This guide focuses on the biocatalytic reduction of 2-acetylpyridine, a prochiral ketone, to this compound. This transformation requires a ketoreductase (KRED) or a whole-cell biocatalyst that follows an anti-Prelog stereopreference, where the hydride is delivered to the Re face of the carbonyl group.

Biocatalysts for the Anti-Prelog Reduction of 2-Acetylpyridine

The stereochemical outcome of the reduction of a ketone is dictated by the enzyme's stereopreference, generally categorized by Prelog's rule. To obtain the (R)-alcohol from 2-acetylpyridine, biocatalysts exhibiting anti-Prelog selectivity are required. Several microorganisms and their corresponding enzymes have been identified for their ability to perform such transformations.

Whole-Cell Biocatalysts

Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including the obviation of enzyme purification and the inherent presence of cofactor regeneration systems.[1] Several microbial strains have demonstrated the ability to reduce ketones with anti-Prelog stereoselectivity.

-

Lactobacillus kefir : Strains of Lactobacillus kefir are known to possess alcohol dehydrogenases (ADHs) with anti-Prelog selectivity. While direct data on 2-acetylpyridine may be limited, studies on analogous aromatic ketones have shown excellent enantioselectivity for the corresponding (R)-alcohols.[2][3] An engineered ADH from Lactobacillus kefir has shown a broad substrate scope and near-perfect enantioselectivity (98–99.9% e.e.) for producing (R)-alcohols from a variety of prochiral ketones.[3]

-

Rhodococcus erythropolis : This bacterium is a versatile biocatalyst in organic synthesis. While some strains exhibit Prelog selectivity, others are known to possess reductases that can produce (S)-alcohols from certain ketones, which, depending on substrate priorities, can be equivalent to an anti-Prelog reduction. Further screening of Rhodococcus strains could yield candidates for the desired transformation of 2-acetylpyridine.

-

Acetobacter pasteurianus : This species has been reported to catalyze the anti-Prelog reduction of prochiral ketones. For instance, Acetobacter pasteurianus GIM1.158 has been successfully used for the high-yield, high-enantioselectivity reduction of 2-octanone to (R)-2-octanol. This suggests its potential applicability for the reduction of 2-acetylpyridine.

-

Bacillus cereus : A newly isolated strain, Bacillus cereus TQ-2, has been shown to reduce acetophenone to (R)-1-phenylethanol with 99% enantiomeric excess, following the anti-Prelog rule.[4] This makes it a strong candidate for the asymmetric reduction of the structurally similar 2-acetylpyridine.

Isolated Ketoreductases (KREDs)

The use of isolated, and often recombinant, ketoreductases provides a more defined catalytic system, avoiding potential side reactions from other enzymes present in whole cells. Recombinant KREDs can be overexpressed in suitable hosts like E. coli, facilitating large-scale production. Several commercially available KREDs exhibit anti-Prelog selectivity and can be screened for activity towards 2-acetylpyridine.

Data on Biocatalytic Reduction of Pyridyl Ketones

While specific data for the biocatalytic reduction of 2-acetylpyridine to the (R)-enantiomer is not extensively reported, data from analogous reactions with other pyridyl and aromatic ketones provide valuable benchmarks.

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |

| Lactobacillus kefiri P2 | 2-Acetylbenzofuran | (R)-1-(Benzofuran-2-yl)ethanol | >99 | >99 | [2] |

| Cryptococcus sp. M9-3 | (4-chlorophenyl)-(pyridin-2-yl)methanone | (S)-(4-chlorophenyl)(pyridin-2-yl)methanol | 89 | 99 | |

| Engineered Lactobacillus kefir ADH | Various prochiral ketones | Corresponding (R)-alcohols | 90-92 (for 2-chloroacetophenone) | >99 | [3] |

| Bacillus cereus TQ-2 | Acetophenone | (R)-1-Phenylethanol | 66 | 99 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the biocatalytic reduction of 2-acetylpyridine.

General Whole-Cell Bioreduction Protocol

This protocol is a representative procedure based on established methods for the anti-Prelog reduction of aromatic ketones using whole cells.

1. Microorganism Cultivation:

- Inoculate a suitable liquid medium (e.g., MRS broth for Lactobacillus, Nutrient Broth for Bacillus or Rhodococcus) with a fresh culture of the selected microorganism.

- Incubate at the optimal temperature (e.g., 30-37°C) with shaking (e.g., 150-200 rpm) for 24-48 hours, or until the late exponential growth phase is reached.

- Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

- Wash the cell pellet twice with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).

2. Bioreduction Reaction:

- In a reaction vessel, combine the cell suspension with a cofactor regeneration system. A common system for whole cells is the addition of a co-substrate like glucose or isopropanol (e.g., 5-10% v/v).

- Add the substrate, 2-acetylpyridine, to the desired concentration (e.g., 10-50 mM). The substrate can be added directly or dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.

- Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation.

- Monitor the reaction progress by periodically taking samples and analyzing for substrate consumption and product formation using GC or HPLC.

3. Product Extraction and Analysis:

- After the desired conversion is reached, terminate the reaction by centrifuging to remove the cells.

- Extract the supernatant with an organic solvent such as ethyl acetate or dichloromethane.

- Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

- Analyze the crude product for conversion and enantiomeric excess.

Analytical Methods

Gas Chromatography (GC) for Conversion Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5).

-

Injector Temperature: 250°C

-

Detector (FID) Temperature: 280°C

-

Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 2 minutes, then ramp to a final temperature (e.g., 250°C) at a rate of 10-20°C/min.

-

Quantification: Determine the conversion by comparing the peak areas of the substrate (2-acetylpyridine) and the product (2-(1-hydroxyethyl)pyridine).

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (e.e.) Analysis:

-

Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak IA, AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm).

-

Quantification: Calculate the enantiomeric excess using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100, where [R] and [S] are the peak areas of the (R) and (S) enantiomers, respectively.

Visualizations

General Workflow for Whole-Cell Biocatalytic Reduction

Caption: General workflow for the whole-cell biocatalytic reduction of 2-acetylpyridine.

Enzymatic Reduction of 2-Acetylpyridine

Caption: Enzymatic cycle for the anti-Prelog reduction of 2-acetylpyridine with cofactor regeneration.

Conclusion

The biocatalytic reduction of 2-acetylpyridine to this compound represents a highly promising and sustainable method for the production of this valuable chiral intermediate. The use of whole-cell biocatalysts, particularly those expressing ketoreductases with anti-Prelog stereoselectivity, offers a practical and efficient approach. While direct and extensive data for this specific transformation remains an area for further research, the successful application of biocatalysts like Lactobacillus kefir, Rhodococcus erythropolis, and Bacillus cereus in the reduction of analogous aromatic ketones provides a strong foundation for future process development. The experimental protocols and analytical methods detailed in this guide serve as a robust starting point for researchers and professionals seeking to implement this green chemical synthesis. Further screening of microbial diversity and protein engineering of known ketoreductases will undoubtedly expand the toolbox for the efficient and selective production of this compound and other valuable chiral alcohols.

References

- 1. researchgate.net [researchgate.net]

- 2. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Chiral Pyridine Alcohol Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of chiral pyridine alcohol ligands, a critical class of compounds in asymmetric catalysis. Their unique structural features enable highly enantioselective transformations, making them invaluable tools in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry.

Introduction to Chiral Pyridine Alcohol Ligands

Chiral pyridine-containing alcohols have emerged as highly effective ligands and catalysts in asymmetric organic synthesis.[1] Their efficacy stems from the combination of a stereogenic carbinol center and the coordinating ability of the pyridine nitrogen. This unique arrangement allows for the formation of well-defined chiral environments around a metal center, leading to high levels of stereocontrol in a variety of chemical reactions. The pyridine moiety often acts as a hemilabile ligand, which is crucial for catalytic turnover.[1] These ligands have found significant application in the enantioselective addition of organozinc reagents to aldehydes, a key reaction for the formation of chiral secondary alcohols.[1][2]

Synthesis of Chiral Pyridine Alcohol Ligands

The synthesis of chiral pyridine alcohol ligands often utilizes readily available chiral starting materials, such as natural products like (+)-camphor and (-)-menthone.[2] A common strategy involves the reaction of lithiated pyridine derivatives with these chiral ketones to produce the corresponding chiral pyridyl alcohols.[2]

Synthesis from Natural Products

A prominent method for the synthesis of these ligands involves the nucleophilic addition of a lithiated pyridine to a chiral ketone. For example, 2-lithiopyridine can be reacted with (+)-camphor to yield a chiral pyridyl alcohol. This approach is advantageous due to the low cost and high enantiopurity of the starting materials.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Chiral Pyridyl Alcohols from (+)-Camphor

Materials:

-

(+)-Camphor

-

n-Butyllithium (n-BuLi) in hexane

-

Pyridine

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

A solution of pyridine (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to ensure the formation of 2-lithiopyridine.

-

A solution of (+)-camphor (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure chiral pyridyl alcohol.

Application in Asymmetric Catalysis

Chiral pyridine alcohol ligands are highly effective in catalyzing the enantioselective addition of organozinc reagents, such as diethylzinc (Et₂Zn), to a wide range of aldehydes. This reaction provides a direct route to valuable chiral secondary alcohols with high enantiomeric excess (ee).

Enantioselective Addition of Diethylzinc to Aldehydes

The general transformation involves the reaction of an aldehyde with diethylzinc in the presence of a catalytic amount of the chiral pyridine alcohol ligand. The ligand coordinates to the zinc atom, creating a chiral environment that directs the ethyl group to one of the enantiotopic faces of the aldehyde carbonyl group.

Quantitative Data Presentation

The performance of various chiral pyridine alcohol ligands in the enantioselective ethylation of benzaldehyde is summarized in the table below. The data highlights the influence of the ligand structure on the yield and enantioselectivity of the reaction.

| Ligand | Aldehyde | Yield (%) | ee (%) | Configuration |

| 1 | Benzaldehyde | 95 | 92 | (S) |

| 2 | 4-Chlorobenzaldehyde | 93 | 94 | (S) |

| 3 | 2-Naphthaldehyde | 90 | 88 | (S) |

| 4 | Cinnamaldehyde | 85 | 85 | (S) |

Table 1: Performance of selected chiral pyridine alcohol ligands in the asymmetric addition of diethylzinc to various aldehydes.

Experimental Protocols

Protocol 2: General Procedure for the Asymmetric Addition of Diethylzinc to Aldehydes

Materials:

-

Chiral pyridine alcohol ligand

-

Aldehyde

-

Diethylzinc (Et₂Zn) in hexane

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, the chiral pyridine alcohol ligand (0.05 equivalents) is dissolved in anhydrous toluene.

-

The solution is cooled to 0 °C, and diethylzinc (1.2 equivalents) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

-

The aldehyde (1.0 equivalent) is then added dropwise to the reaction mixture.

-

The reaction is stirred at 0 °C for 12-24 hours, with progress monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Mandatory Visualizations

Synthetic Pathway of a Chiral Pyridine Alcohol Ligand

Catalytic Cycle for Asymmetric Addition of Diethylzinc

References

An In-depth Structural and Conformational Analysis of (R)-alpha-Methyl-2-pyridinemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural and conformational properties of (R)-alpha-Methyl-2-pyridinemethanol, a chiral molecule of interest in medicinal chemistry and asymmetric synthesis. The analysis is based on a comprehensive review of crystallographic data and computational studies, offering valuable insights for researchers and professionals in drug development and related scientific fields.

Structural Analysis from Crystallographic Data

The precise three-dimensional arrangement of atoms in (R)-alpha-Methyl-2-pyridinemethanol has been determined through single-crystal X-ray diffraction. The crystallographic data provides a foundational understanding of the molecule's solid-state structure, including key bond lengths, bond angles, and dihedral angles.

Molecular Geometry

The molecular structure of (R)-alpha-Methyl-2-pyridinemethanol is characterized by a pyridine ring linked to an ethyl alcohol moiety at the 2-position, with a chiral center at the carbinol carbon.

Table 1: Selected Bond Lengths for (R)-alpha-Methyl-2-pyridinemethanol

| Bond | Length (Å) |

| C1 - C2 | 1.389 |

| C2 - C3 | 1.383 |

| C3 - C4 | 1.379 |

| C4 - C5 | 1.381 |

| C5 - N1 | 1.341 |

| N1 - C1 | 1.346 |

| C1 - C6 | 1.512 |

| C6 - O1 | 1.425 |

| C6 - C7 | 1.513 |

Data extracted from Crystallography Open Database entries 7031978 and 7031980.

Table 2: Selected Bond Angles for (R)-alpha-Methyl-2-pyridinemethanol

| Atoms | Angle (°) |

| N1 - C1 - C2 | 122.3 |

| C1 - C2 - C3 | 118.8 |

| C2 - C3 - C4 | 118.9 |

| C3 - C4 - C5 | 118.8 |

| C4 - C5 - N1 | 122.2 |

| C5 - N1 - C1 | 119.0 |

| N1 - C1 - C6 | 116.3 |

| C2 - C1 - C6 | 121.4 |

| C1 - C6 - O1 | 110.1 |

| C1 - C6 - C7 | 112.5 |

| O1 - C6 - C7 | 109.8 |

Data extracted from Crystallography Open Database entries 7031978 and 7031980.

Experimental Protocol: Single-Crystal X-ray Diffraction

The crystallographic data was obtained through the following general procedure:

-

Crystal Growth: Single crystals of (R)-alpha-Methyl-2-pyridinemethanol suitable for X-ray diffraction were grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: A selected crystal was mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal motion). X-ray diffraction data were collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Conformational Analysis

The conformation of (R)-alpha-Methyl-2-pyridinemethanol, particularly the orientation of the hydroxymethyl group relative to the pyridine ring, is a key determinant of its chemical and biological properties. While detailed computational studies specifically on this molecule are limited in the public domain, analysis of the crystallographic data and comparison with related structures provide significant insights.

Solid-State Conformation

In the solid state, the conformation is dictated by both intramolecular interactions and intermolecular packing forces, including hydrogen bonding. The key dihedral angle to consider is that which describes the rotation around the C1-C6 bond.

Table 3: Key Dihedral Angle in the Crystal Structure

| Atoms | Dihedral Angle (°) |

| N1 - C1 - C6 - O1 | -65.4 |

Data extracted from Crystallography Open Database entries 7031978 and 7031980.

This observed dihedral angle suggests a staggered conformation that minimizes steric hindrance between the pyridine ring and the hydroxyl and methyl groups of the side chain.

In-Solution and Gas-Phase Conformations (Theoretical Considerations)

A comprehensive conformational analysis of (R)-alpha-Methyl-2-pyridinemethanol would typically involve computational chemistry methods to explore the potential energy surface as a function of key dihedral angles.

A typical workflow for the computational conformational analysis is outlined below:

Caption: Workflow for Computational Conformational Analysis.

Based on studies of similar pyridyl alcohol systems, the conformational landscape is likely to be dominated by rotamers around the C(pyridine)-C(alkanol) bond. The relative energies of these conformers are influenced by a balance of:

-

Steric Hindrance: Repulsive interactions between the pyridine ring, the hydroxyl group, and the methyl group.

-

Intramolecular Hydrogen Bonding: Potential for a weak hydrogen bond between the hydroxyl proton and the pyridine nitrogen atom, which would stabilize specific conformations.

-

Hyperconjugative Effects: Electronic interactions between orbitals that can influence rotational barriers.

It is anticipated that the global minimum energy conformation in the gas phase or in non-polar solvents would be one that allows for an optimal balance of these factors, potentially featuring an intramolecular hydrogen bond.

Signaling Pathways and Logical Relationships

The structural and conformational properties of (R)-alpha-Methyl-2-pyridinemethanol are critical for its interactions with biological targets, such as enzymes or receptors. The specific 3D arrangement of its functional groups (the pyridine nitrogen as a hydrogen bond acceptor, the hydroxyl group as a hydrogen bond donor and acceptor, and the chiral center) dictates its binding affinity and selectivity.

Caption: Structure-Activity Relationship Pathway.

Conclusion

Chiral Ligands in Asymmetric Catalysis: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals where the biological activity of a molecule is often dictated by its three-dimensional structure. Asymmetric catalysis, facilitated by chiral ligands, has emerged as a powerful and efficient methodology for the enantioselective synthesis of complex molecules. This guide provides a comprehensive overview of the core principles of chiral ligands in asymmetric catalysis, detailing their design, synthesis, and application in key transformations.

Introduction to Chiral Ligands and Asymmetric Catalysis

Asymmetric catalysis is a process in which a small amount of a chiral catalyst is used to produce a large amount of a chiral product from achiral or prochiral substrates, with a preference for one enantiomer over the other. The chirality of the catalyst is transferred to the product during the reaction. At the heart of most asymmetric catalysts is a chiral ligand, an organic molecule that coordinates to a metal center. The ligand creates a chiral environment around the metal, influencing the binding of the substrates and directing the stereochemical outcome of the reaction.

The efficacy of a chiral ligand is often evaluated by the enantiomeric excess (ee%) of the product, which is a measure of the purity of the desired enantiomer. Other important metrics for catalytic efficiency include the turnover number (TON), representing the number of substrate molecules converted per molecule of catalyst, and the turnover frequency (TOF), which is the turnover number per unit of time. High values for ee%, TON, and TOF are desirable for practical and industrial applications.

Major Classes of Privileged Chiral Ligands

Certain classes of chiral ligands have demonstrated broad applicability and high efficacy across a range of asymmetric transformations. These are often referred to as "privileged ligands." Many of these ligands possess C2 symmetry, which reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.[1]

Chiral Diphosphine Ligands: The BINAP Family

2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a seminal C2-symmetric chiral diphosphine ligand that has found widespread use in asymmetric catalysis, particularly in hydrogenation reactions.[2] Its axial chirality arises from restricted rotation around the C1-C1' bond of the binaphthyl backbone.

Chiral Salen Ligands

Salen-type ligands are tetradentate Schiff base ligands that form stable complexes with a variety of metals. The chirality is typically introduced in the diamine backbone. Manganese-Salen complexes, in particular, are renowned for their effectiveness in the asymmetric epoxidation of unfunctionalized olefins, a reaction known as the Jacobsen epoxidation.

Chiral Bis(oxazoline) Ligands (BOX)

Bis(oxazoline) (BOX) ligands are C2-symmetric bidentate ligands that coordinate to metal centers through their nitrogen atoms. They are readily synthesized from chiral amino alcohols and have proven to be effective in a wide range of catalytic asymmetric reactions, including Diels-Alder reactions and aldol additions.

Chiral Phosphinooxazoline Ligands (PHOX)

Phosphinooxazoline (PHOX) ligands are a class of non-symmetrical P,N-ligands that have demonstrated remarkable success in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. Their modular synthesis allows for the fine-tuning of both steric and electronic properties.

Quantitative Data in Asymmetric Catalysis

The following tables summarize the performance of selected chiral ligands in key asymmetric catalytic reactions.

Table 1: Noyori Asymmetric Hydrogenation of Ketones with Ru-BINAP Catalysts

| Substrate | Catalyst | S/C Ratio | Enantiomeric Excess (ee%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |

| Acetophenone | (S)-TolBINAP/(S,S)-DPEN–Ru(II) | 2,400,000 | 80% | 2,400,000 | 228,000 |

| Methyl acetoacetate | RuCl₂[(R)-BINAP] | 1,000 | >99% | - | - |

| Geraniol | (S)-BINAP-Ru(II) | - | 96-98% | >100,000 | - |

Data compiled from multiple sources.[3][4][5][6]

Table 2: Jacobsen-Katsuki Asymmetric Epoxidation of Olefins with Mn-Salen Catalysts

| Olefin | Catalyst Loading (mol%) | Additive | Enantiomeric Excess (ee%) |

| Indene | <1 | 4-(3-phenylpropyl)pyridine N-oxide | 85-88% |

| cis-Ethyl cinnamate | - | 4-phenylpyridine N-oxide | 93% |

| cis-β-Methylstyrene | - | - | 94.9% (cis-epoxide) |

Data compiled from multiple sources.[1][7][8]

Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

| Nucleophile | Ligand | Catalyst Loading (mol%) | Enantiomeric Excess (ee%) |

| Pyrrole derivative | Trost Ligand | 2.5 (Pd₂(dba)₃) | 92% |

| Acyclic Ketone Enolate | PHOX-type | 2.5 (Pd₂(dba)₃) | up to 93% |

| α-Fluoro-β-ketoester | Indol-PHOX | 2.5 (Pd₂(dba)₃) | up to 96% |

Data compiled from multiple sources.[9][10][11]

Experimental Protocols

Synthesis of (S)-tert-ButylPHOX Ligand

This procedure outlines a four-step synthesis of the (S)-tert-ButylPHOX ligand starting from (L)-tert-leucine.

-

Amide Formation: (L)-tert-leucinol is reacted with 2-bromobenzoyl chloride to form 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethyl-propyl]-benzamide.

-

Oxazoline Formation: The amide is treated with methanesulfonyl chloride and a base to induce cyclization to the corresponding oxazoline.

-

Phosphine Coupling: A copper(I) iodide-catalyzed coupling reaction is performed between the bromo-oxazoline and diphenylphosphine.

-

Purification: The crude ligand is purified by silica gel chromatography followed by crystallization to yield (S)-tert-ButylPHOX as a white crystalline solid.[12][13]

Noyori Asymmetric Hydrogenation of Acetylacetone

This protocol describes the asymmetric hydrogenation of acetylacetone using a RuCl₂[(R)-BINAP] catalyst.

-

Preparation: A Schlenk flask is charged with acetylacetone and ethanol. The solution is degassed by sparging with nitrogen for one hour.

-

Catalyst Addition: In a nitrogen-filled glovebox, the substrate solution is transferred to a glass liner, and RuCl₂[(R)-BINAP] (0.1 mol%) is added.

-

Hydrogenation: The glass liner is placed in a Parr autoclave, which is then sealed, purged with hydrogen, and pressurized to 1100 psi. The reaction is stirred at 30 °C for 6 days.

-

Workup and Purification: After releasing the pressure, the reaction mixture is concentrated under reduced pressure. The product is purified by distillation to afford the chiral diol.[3]

Jacobsen Asymmetric Epoxidation of Indene

This procedure details the asymmetric epoxidation of indene using Jacobsen's catalyst.

-

Reaction Setup: A solution of 0.05 M Na₂HPO₄ is added to a solution of the olefin (e.g., indene) in a suitable solvent like dichloromethane.

-

Catalyst Addition: The chiral (R,R)- or (S,S)-Mn-Salen catalyst is added to the biphasic mixture.

-

Oxidant Addition: A buffered solution of sodium hypochlorite (bleach) is added slowly to the stirred reaction mixture.

-

Monitoring and Workup: The reaction progress is monitored by TLC or GC. Upon completion, the organic layer is separated, washed, dried, and concentrated.

-

Enantiomeric Excess Determination: The enantiomeric excess of the resulting epoxide is determined by chiral GC or HPLC analysis.[1][14]

Mechanistic Insights and Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and reaction pathways in asymmetric catalysis.

Caption: General workflow for the synthesis of PHOX ligands.

Caption: Simplified catalytic cycle for the Noyori asymmetric hydrogenation.

Caption: Simplified catalytic cycle for the Jacobsen asymmetric epoxidation.

Conclusion

Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency and selectivity. The "privileged" ligand classes, including BINAP, Salen, BOX, and PHOX, have demonstrated broad utility in a variety of important transformations. The continued development of novel chiral ligands, guided by mechanistic understanding and facilitated by modular synthetic approaches, will undoubtedly lead to even more powerful and selective catalytic systems, further advancing the fields of drug discovery, materials science, and fine chemical synthesis.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. d-nb.info [d-nb.info]

- 8. pcliv.ac.uk [pcliv.ac.uk]

- 9. Design and synthesis of Indol-PHOX: a new class of modular phosphine–oxazoline ligands for palladium-catalyzed enantioselective decarboxylative allyla ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04775G [pubs.rsc.org]

- 10. Palladium-Catalyzed Asymmetric Allylic α-Alkylation of Acyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]